molecular formula C21H27N5O4 B2959035 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 863448-12-8

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2959035
CAS No.: 863448-12-8
M. Wt: 413.478
InChI Key: ZZVLHRXIVKEQSN-UHFFFAOYSA-N
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Description

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a tert-butyl group, and a dimethoxyphenyl ethyl acetamide moiety

Scientific Research Applications

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-3-cyano-1H-pyrazole with formamide can yield the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the dimethoxyphenyl ethyl acetamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 2-(3,4-dimethoxyphenyl)ethylamine, followed by acylation with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group can exhibit similar chemical reactivity and biological properties.

Uniqueness

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tert-butyl group, pyrazolo[3,4-d]pyrimidine core, and dimethoxyphenyl ethyl acetamide moiety makes it distinct from other similar compounds.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-21(2,3)26-19-15(11-24-26)20(28)25(13-23-19)12-18(27)22-9-8-14-6-7-16(29-4)17(10-14)30-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVLHRXIVKEQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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